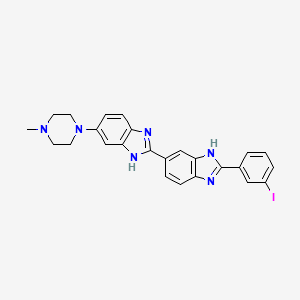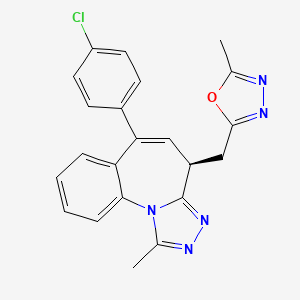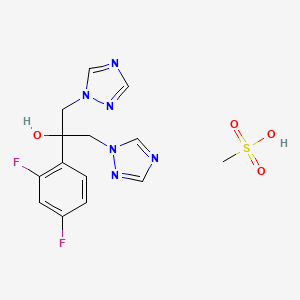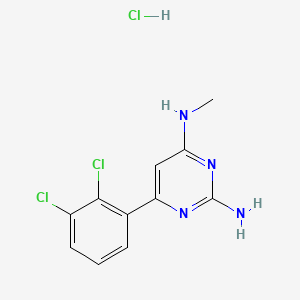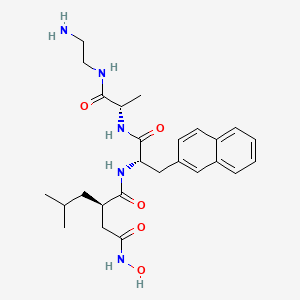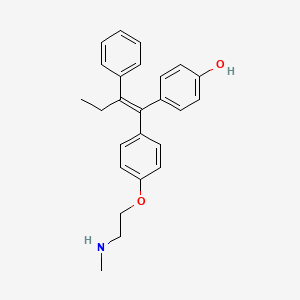
LY 344864 S-enantiomer
説明
LY 344864 S-enantiomer is the S-enantiomer of LY344864 . LY344864 is a 5-HT1F receptor agonist . It is used for research purposes only .
Molecular Structure Analysis
The molecular weight of LY 344864 S-enantiomer is 351.42 . The molecular formula is C21H22FN3O . The SMILES representation is O=C(NC1=CC2=C(NC3=C2CC@@HC)CC3)C=C1)C4=CC=C(F)C=C4 .Physical And Chemical Properties Analysis
LY 344864 S-enantiomer appears as a solid, white to gray in color . It is soluble in DMSO at a concentration of 100 mg/mL . The storage conditions vary depending on the state of the compound: for powder, it’s -20°C for 3 years and 4°C for 2 years; for the solution, it’s -80°C for 6 months and -20°C for 1 month .科学的研究の応用
Enantiomeric Separations
Enantiomers, like LY 344864 S-enantiomer, are compounds with identical chemical structures but differ in the spatial arrangement of atoms. Their separation is crucial in pharmaceutical and clinical research. Nano-liquid chromatography (nano-LC) has been identified as an effective method for enantiomeric separation, especially beneficial due to its requirement of minute amounts of chiral material necessary for these separations (Rocco, Maruška, & Fanali, 2013).
Chiral Sensing and Recognition
Effective enantioselective recognition of chiral nanomaterials, including enantiomers like LY 344864 S-enantiomer, is significant in chemistry and biology. Chiral polyaniline twisted nanoribbon, used as electrochemical chiral sensors, has shown high enantioselectivity and potential in enantiomer recognition, particularly useful in biochemistry and medical science (He et al., 2021).
Low-Frequency Raman Spectroscopy
Low-Frequency Raman (LFR) spectroscopy is an innovative technique for identifying enantiomers. This method involves engineering the optical setup of conventional Raman spectroscopy to differentiate enantiomers by comparing the intensity of the LFR signal along orthogonal sets of polarization planes. It's a nondestructive tool offering insights into lattice-level interactions and global fluctuations in molecules (Damle, Aviv, & Tischler, 2022).
Chiral Separations in Food Analysis
The analysis of enantiomers in food is crucial, as the presence of certain enantiomers can indicate adulteration or other quality issues. High-performance separation methods like gas and liquid chromatography, along with miniaturized tools like capillary electromigration and nano-LC, have been employed for enantiomeric analysis in food products, demonstrating the importance of understanding enantiomers like LY 344864 S-enantiomer in ensuring food safety and quality (Rocco, Aturki, & Fanali, 2013).
Single-Ion Magnetic and Ferroelectric Properties
Enantiomers can show unique properties such as single-ion magnetic (SIM) and ferroelectric characteristics. Research on Dy(III) enantiomers has revealed their potential as multifunctional molecule-based materials combining chiroptical activities, and ferroelectric and SIM properties within one molecule, highlighting the diverse applications of enantiomers in material science (Li et al., 2018).
Enantioselective Optical Trapping
Enantiomer separation is crucial in chemical syntheses, especially for pharmaceuticals. An optical technique using coaxial plasmonic apertures has been introduced to sort chiral specimens like enantiomers. This technique utilizes circularly polarized illumination to selectively trap enantiomers, indicating the interaction of chiral light and chiral specimens can be mediated by achiral plasmonic apertures (Zhao, Saleh, & Dionne, 2016).
特性
IUPAC Name |
N-[(6S)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O/c1-25(2)16-8-10-20-18(12-16)17-11-15(7-9-19(17)24-20)23-21(26)13-3-5-14(22)6-4-13/h3-7,9,11,16,24H,8,10,12H2,1-2H3,(H,23,26)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWHICIUSVVNGX-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301134681 | |
| Record name | N-[(3S)-3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301134681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
LY 344864 S-enantiomer | |
CAS RN |
186544-27-4 | |
| Record name | N-[(3S)-3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186544-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(3S)-3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301134681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




